molecular formula C23H28ClN3O B1675240 Libexin CAS No. 982-43-4

Libexin

Numéro de catalogue: B1675240
Numéro CAS: 982-43-4
Poids moléculaire: 397.9 g/mol
Clé InChI: ONTOFAWPPHNLML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Libexin undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Libexin exhibits a molecular formula of C23H28ClN3OC_{23}H_{28}ClN_{3}O and a molecular weight of approximately 397.9 g/mol. Its mechanism of action primarily involves desensitizing pulmonary stretch receptors, thereby reducing the cough reflex without affecting the central nervous system like traditional opioid-based suppressants.

Chemistry

  • Model Compound : this compound serves as a model compound in studies related to cough suppressants and their mechanisms. It is used to understand the pharmacological effects of various antitussive agents.

Biology

  • Pulmonary Research : Studies have investigated this compound's effects on pulmonary stretch receptors, focusing on its potential use in treating respiratory conditions such as bronchitis and chronic coughs .
  • Respiratory Function : Some research indicates that this compound may improve respiratory function values without causing respiratory depression.

Medicine

  • Clinical Efficacy : this compound is studied for its effectiveness in managing cough associated with various respiratory diseases. Clinical trials have compared its efficacy against other antitussive medications like Levopront® .
  • Preoperative and Postoperative Use : It has been applied in both acute and chronic bronchitis cases, as well as in preoperative and postoperative settings to manage cough symptoms .

Data Tables

Application AreaSpecific Use CaseFindings
ChemistryModel compound for cough suppressantsHelps elucidate pharmacological mechanisms
BiologyEffects on pulmonary stretch receptorsPotential treatment for respiratory conditions
MedicineManagement of chronic coughEffective in clinical settings; compared with Levopront®

Case Studies

  • Clinical Trial - Levopront® vs. This compound® :
    • A multicenter trial assessed the efficacy and safety of Levopront syrup compared to this compound tablets in patients with dry non-productive cough due to acute upper respiratory infections. The primary endpoint was daytime cough resolution by Day 8, demonstrating non-inferiority of Levopront compared to this compound .
  • Long-term Use Study :
    • A retrospective review over fifteen years highlighted this compound's application in treating both acute and chronic bronchitis. Results indicated significant symptom relief with minimal side effects, reinforcing its role in clinical practice .
  • Biological Activity Exploration :
    • Research into oxadiazole derivatives has shown promising anti-tubercular and anticancer activities, suggesting that compounds similar to this compound could be further explored for broader therapeutic applications .

Comparaison Avec Des Composés Similaires

Libexin is unique compared to other cough suppressants due to its peripheral action and lack of central nervous system involvement. Similar compounds include:

This compound’s uniqueness lies in its peripheral action, making it a safer alternative for patients who need to avoid central nervous system effects .

Activité Biologique

Libexin, chemically known as 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride, is primarily recognized for its antitussive properties. This compound operates by diminishing the sensitivity of bronchial mucosa receptors, particularly the baroreceptors that elicit coughing in response to pressure changes. Its molecular formula is C23H28ClN3OC_{23}H_{28}ClN_3O, with a molecular weight of approximately 397.9 g/mol.

This compound's antitussive effect is attributed to its action on both the central nervous system and peripheral receptors located in the respiratory tract. By inhibiting cough reflexes, it serves as a valuable treatment for chronic coughs associated with various respiratory conditions .

Pharmacological Profile

Research indicates that this compound may also exhibit broader pharmacological activities beyond its antitussive effects. Studies on derivatives of oxadiazole compounds have suggested potential applications in treating conditions such as tuberculosis and cancer .

Table 1: Summary of Biological Activities of this compound and Related Compounds

CompoundActivity TypeMechanism of ActionReference
This compoundAntitussiveInhibits cough reflexes via CNS and peripheral action
Oxadiazole DerivativesAnti-tubercularInhibits EthR in Mycobacterium tuberculosis
Benzimidazole–Oxadiazole HybridsAnticancerVarious mechanisms including apoptosis induction

Clinical Use

A clinical study conducted on this compound demonstrated its effectiveness in treating coughs in patients with chronic respiratory diseases. The study highlighted significant improvements in patients' cough frequency and severity after administration of this compound compared to placebo .

Comparative Studies

Comparative studies have been performed to evaluate the effectiveness of this compound against other antitussive agents. Results indicated that while this compound is effective, its mechanism differs from traditional opioids used for cough suppression, providing a non-narcotic alternative for patients .

Table 2: Comparative Efficacy of Antitussive Agents

AgentEfficacySide EffectsMechanism
This compoundModerateMinimalPeripheral CNS action
CodeineHighSedation, dependencyCNS opioid action
DextromethorphanModerateDizziness, nauseaNMDA receptor antagonist

Research Findings

Recent research has expanded on the biological activity of oxadiazole derivatives, including this compound. Investigations into their structure-activity relationship (SAR) have revealed insights into how modifications to the oxadiazole ring can enhance biological activity against various pathogens .

Future Directions

The ongoing exploration of oxadiazole derivatives indicates a promising avenue for drug development, particularly in oncology and infectious diseases. Continued research into this compound's broader pharmacological potential may unveil new therapeutic applications beyond its current use as an antitussive agent.

Propriétés

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243511
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

982-43-4
Record name Prenoxdiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=982-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Libexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENOXDIAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Libexin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Libexin
Reactant of Route 3
Reactant of Route 3
Libexin
Reactant of Route 4
Reactant of Route 4
Libexin
Reactant of Route 5
Reactant of Route 5
Libexin
Reactant of Route 6
Reactant of Route 6
Libexin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.